3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide

Catalog No.
S6791940
CAS No.
1396783-14-4
M.F
C12H15ClN2O2S
M. Wt
286.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene...

CAS Number

1396783-14-4

Product Name

3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide

IUPAC Name

3-chloro-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

InChI

InChI=1S/C12H15ClN2O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,8-9H2,1-2H3

InChI Key

IKIJPNJWSHNOTN-UHFFFAOYSA-N

SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC(=CC=C1)Cl

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzene moiety, a sulfonamide group, and a butyne derivative with a dimethylamino substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide can be influenced by its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the alkyne can undergo cycloaddition reactions or serve as a precursor for further functionalization. Additionally, the chlorobenzene moiety may engage in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Research indicates that compounds similar to 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide exhibit significant biological activities, including antibacterial and anti-inflammatory properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Furthermore, studies have shown that modifications on the benzene ring can enhance the compound's interaction with biological targets, potentially increasing its therapeutic efficacy .

Synthesis of 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide can be approached through several methods:

  • Nucleophilic Substitution: Starting from 4-(dimethylamino)but-2-yne, treatment with chlorobenzene sulfonyl chloride can yield the desired sulfonamide.
  • Alkyne Functionalization: The alkyne can be synthesized via Sonogashira coupling of an appropriate halide with a terminal alkyne, followed by subsequent reactions to introduce the sulfonamide functionality.
  • Direct Chlorination: Chlorination of a suitable precursor may provide the chlorobenzene framework necessary for further functionalization.

These methods allow for variations in substituents and functional groups, facilitating the exploration of structure-activity relationships .

3-Chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antibacterial agents or anti-inflammatory drugs.
  • Biochemical Research: Studying enzyme inhibition mechanisms or cellular signaling pathways due to its ability to interact with biological targets.

Its unique structure provides a scaffold for further modifications aimed at enhancing potency and selectivity against specific biological targets.

Interaction studies have shown that compounds related to 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide can modulate various signaling pathways. For instance, research has indicated that modifications on the benzene ring influence binding affinities to target proteins involved in inflammatory responses and bacterial resistance mechanisms. These studies often employ techniques such as molecular docking simulations and biochemical assays to elucidate interaction dynamics .

Several compounds share structural similarities with 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide. These include:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
4-AminobenzenesulfonamideAmino and sulfonamide groupsAntibacterial
N-(4-Methylphenyl)sulfonamideMethyl group on phenylAntimicrobial

Uniqueness: The presence of both an alkyne and a dimethylamino group distinguishes 3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide from these compounds, potentially enhancing its biological activity and interaction profiles compared to simpler sulfonamides.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.0542766 g/mol

Monoisotopic Mass

286.0542766 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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